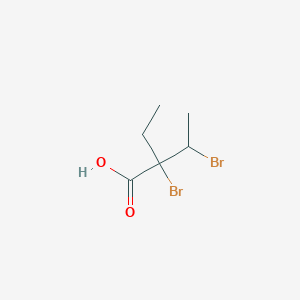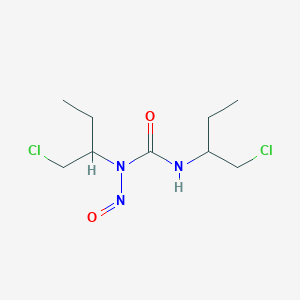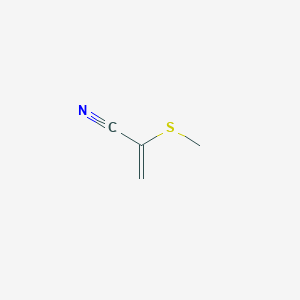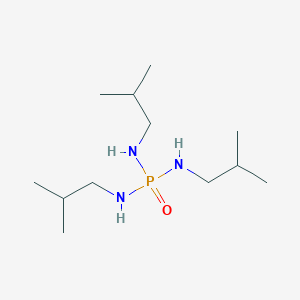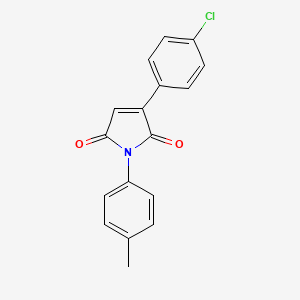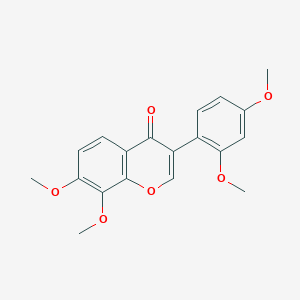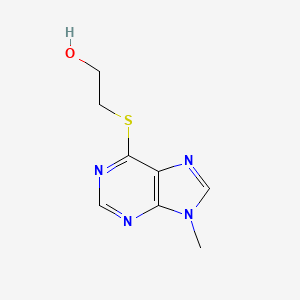
2-(9-Methylpurin-6-yl)sulfanylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9-Methylpurin-6-yl)sulfanylethanol is a chemical compound with the molecular formula C8H10N4OS It is a derivative of purine, a heterocyclic aromatic organic compound, and contains a sulfanyl group attached to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Methylpurin-6-yl)sulfanylethanol typically involves the reaction of 9-methylpurine with a suitable thiol reagent under controlled conditions. One common method involves the use of 2-chloroethanol as a starting material, which undergoes nucleophilic substitution with 9-methylpurine to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reagents. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(9-Methylpurin-6-yl)sulfanylethanol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the purine ring or the sulfanyl group.
Substitution: The ethanol moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the purine ring or the sulfanyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(9-Methylpurin-6-yl)sulfanylethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(9-Methylpurin-6-yl)sulfanylethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(9-Methylpurin-6-yl)ethanol: Lacks the sulfanyl group, which may affect its reactivity and biological activity.
6-Mercaptopurine: Contains a thiol group attached directly to the purine ring, used as an anticancer agent.
9-Methylpurine: The parent compound without the ethanol or sulfanyl groups.
Uniqueness
2-(9-Methylpurin-6-yl)sulfanylethanol is unique due to the presence of both the sulfanyl and ethanol moieties, which confer distinct chemical and biological properties. These functional groups can participate in various reactions and interactions, making the compound versatile for different applications.
Properties
CAS No. |
6312-69-2 |
|---|---|
Molecular Formula |
C8H10N4OS |
Molecular Weight |
210.26 g/mol |
IUPAC Name |
2-(9-methylpurin-6-yl)sulfanylethanol |
InChI |
InChI=1S/C8H10N4OS/c1-12-5-11-6-7(12)9-4-10-8(6)14-3-2-13/h4-5,13H,2-3H2,1H3 |
InChI Key |
CGIQMNOWTWHEJA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2SCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Propan-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14721142.png)
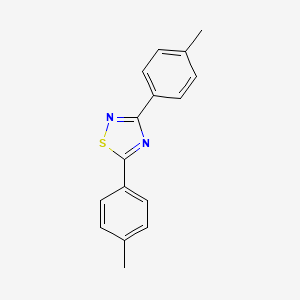
![8-[Bis(2-chloroethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14721155.png)
![3-chloro-N-[(3-chlorophenyl)diazenyl]aniline](/img/structure/B14721167.png)
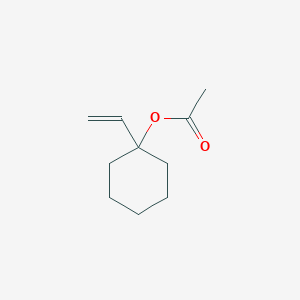
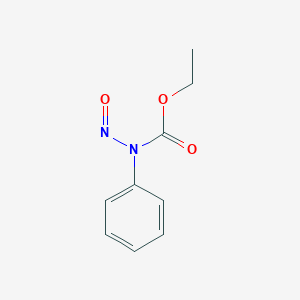
![1-[4-(Propan-2-yl)phenyl]but-3-en-1-yl acetate](/img/structure/B14721184.png)
